molecular formula C15H11BrClN3O3 B394796 N-(2-bromophenyl)-2-({[(4-chloroanilino)carbonyl]oxy}imino)acetamide

N-(2-bromophenyl)-2-({[(4-chloroanilino)carbonyl]oxy}imino)acetamide

Cat. No. B394796
M. Wt: 396.62g/mol
InChI Key: AYQZAOJFMXYLAZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-({[(4-chloroanilino)carbonyl]oxy}imino)acetamide is a useful research compound. Its molecular formula is C15H11BrClN3O3 and its molecular weight is 396.62g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromophenyl)-2-({[(4-chloroanilino)carbonyl]oxy}imino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-2-({[(4-chloroanilino)carbonyl]oxy}imino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-bromophenyl)-2-({[(4-chloroanilino)carbonyl]oxy}imino)acetamide

Molecular Formula

C15H11BrClN3O3

Molecular Weight

396.62g/mol

IUPAC Name

[(E)-[2-(2-bromoanilino)-2-oxoethylidene]amino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C15H11BrClN3O3/c16-12-3-1-2-4-13(12)20-14(21)9-18-23-15(22)19-11-7-5-10(17)6-8-11/h1-9H,(H,19,22)(H,20,21)/b18-9+

InChI Key

AYQZAOJFMXYLAZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=N/OC(=O)NC2=CC=C(C=C2)Cl)Br

SMILES

C1=CC=C(C(=C1)NC(=O)C=NOC(=O)NC2=CC=C(C=C2)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NOC(=O)NC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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